molecular formula C9H7NO2 B1313597 3-Methoxybenzoyl cyanide CAS No. 23194-66-3

3-Methoxybenzoyl cyanide

Cat. No. B1313597
CAS RN: 23194-66-3
M. Wt: 161.16 g/mol
InChI Key: XXPLCTVJWFATQO-UHFFFAOYSA-N
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Description

3-Methoxybenzoyl cyanide, also known as 3-Cyanophenyl methyl ether or 3-Methoxybenzoylnitrile, is a chemical compound . It has the CAS Number: 23194-66-3 and a molecular weight of 161.16 . The IUPAC name for this compound is (3-methoxyphenyl) (oxo)acetonitrile .


Molecular Structure Analysis

The molecular formula of 3-Methoxybenzoyl cyanide is C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c1-12-8-4-2-3-7 (5-8)9 (11)6-10/h2-5H,1H3 .


Physical And Chemical Properties Analysis

3-Methoxybenzoyl cyanide has a density of 1.1±0.1 g/cm3 . Its boiling point is 286.4±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol . The flash point is 98.9±0.0 °C .

Scientific Research Applications

  • Cyanation Reactions

    • Field : Organic & Biomolecular Chemistry
    • Application : The cyanation reaction is a key transformation due to the wide-ranging applications of nitrile compounds in organic chemistry . Traditionally, the cyanation reaction employs metal cyanides as cyanide sources, which are toxic and environmentally unfriendly .
    • Method : Very recently, many excellent examples of using combined cyanide sources as cyanating agents have been reported . This involves the use of combined cyano-group sources in a variety of cyanation reactions .
    • Results : The use of combined cyanide sources has been shown to be an effective method for carrying out cyanation reactions .
  • Non-toxic Cyanide Sources

    • Field : Organic & Biomolecular Chemistry
    • Application : The present review gives an overview over non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function .
    • Method : Nucleophilic as well as electrophilic agents/systems that transfer the entire CN-group were taken into consideration .
    • Results : Over the years, many approaches towards non-toxic alternatives for cyanation reactions have been reported .
  • Cyanobenzotriazole and Cyano (benz)imidazole

    • Field : Organic & Biomolecular Chemistry
    • Application : 1-Cyanobenzotriazole has been frequently used as an electrophilic cyanation reagent since the middle of the 1990s .
    • Method : This reagent can be used for reactions with either heteroatom or with C-nucleophiles .
    • Results : The use of 1-Cyanobenzotriazole has been shown to be an effective method for carrying out cyanation reactions .
  • Electrophilic Cyanide-Transfer Reactions

    • Field : Organic & Biomolecular Chemistry
    • Application : Electrophilic cyanide-transfer reactions are a key transformation in organic chemistry .
    • Method : These reactions involve the transfer of a cyanide group from an electrophilic source to a nucleophile .
    • Results : Electrophilic cyanide-transfer reactions have been shown to be an effective method for synthesizing a wide range of nitrile compounds .
  • Cyanation of Benzylic Chlorides

    • Field : Organic & Biomolecular Chemistry
    • Application : The group of Jianji Wang reported the cyanation of different benzylic chlorides by palladium and copper catalysis .
    • Method : This involves the substitution of leaving groups in α-carbonyl- or benzylic-position by cyanide .
    • Results : This method has been shown to be an effective way to produce α-amino compounds .
  • Cyanogenic Glycosides in Plants

    • Field : Environmental Science
    • Application : In a natural environment, cyanide exists as cyanogenic glycosides in plant seeds .
    • Method : These compounds can be converted into less toxic compounds and excreted with physiological fluids .
    • Results : This process helps to detoxify cyanide in the environment .

Safety And Hazards

The safety data sheet for 3-Methoxybenzoyl cyanide indicates that it can cause acute toxicity if ingested . It can also cause skin irritation and serious eye irritation .

Future Directions

3-Methoxybenzoyl cyanide is a building block that has gained significant attention due to its potential applications in various fields of research and industry .

properties

IUPAC Name

3-methoxybenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPLCTVJWFATQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494332
Record name 3-Methoxybenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzoyl cyanide

CAS RN

23194-66-3
Record name 3-Methoxybenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Anisoyl cyanide was prepared according to the general procedure reported by G. A. Olah et al. [supra]. Under dry conditions, 1.686 g of m-anisoyl chloride (99%, Aldrich) (9.88 mmol), 30 mL of methylene chloride, freshly distilled from phosphorus pentoxide under nitrogen, and 1.6 mL of trimethylsilyl cyanide (12 mmol) were added to a 100-mL round bottom flask. To this solution 0.25 mL of tin (IV) chloride (2.1 mmol) was added. On addition of the tin (IV) chloride, the color of the solution changed from pale bronze to dark yellow. The solution was stirred for 2 hr at room temperature. After 2 hr of stirring the color of the solution was dark brown. The reaction mixture was quenched with 75 mL of ice-cold water and then extracted with two 75-mL portions of methylene chloride. The methylene chloride extracts were combined, washed with two 75-mL portions of ice-cold water, dried with MgSO4, and filtered. The methylene chloride was evaporated to yield 1.506 g of a dark brown oil. This oil was stirred with hot pentane. The pentane solution was decanted and the pentane was removed by rotary evaporation to yield 1.238 g (78%) of m-anisoyl cyanide as a yellow oil: IR (CCl4) (partial) 2230, 1690 cm-1.
Quantity
1.686 g
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reactant
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30 mL
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1.6 mL
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0.25 mL
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[Compound]
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bronze
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Dong, L Dong, X Gu, Y Wang, Y Liao, R Luque… - Green …, 2023 - pubs.rsc.org
… These studies confirmed the feasibility of synthesizing 4-hydroxy-3-methoxybenzoyl cyanide. With a similar approach, the reduction reaction can be further improved based on the …
Number of citations: 1 pubs.rsc.org

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